molecular formula C10H9N3O2 B3354843 1-methyl-5-(4-nitrophenyl)-1H-imidazole CAS No. 61278-68-0

1-methyl-5-(4-nitrophenyl)-1H-imidazole

Cat. No.: B3354843
CAS No.: 61278-68-0
M. Wt: 203.2 g/mol
InChI Key: JRNXOIZEQNGUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-(4-nitrophenyl)-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by a methyl group at the first position and a nitrophenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-(4-nitrophenyl)-1H-imidazole can be synthesized through several methods. One common approach involves the nitration of 1-methyl-5-phenyl-1H-imidazole using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position of the phenyl ring.

Industrial Production Methods: Industrial production of this compound often employs large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(4-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, elevated temperatures.

    Oxidation: Potassium permanganate, acidic or basic medium, elevated temperatures.

Major Products Formed:

    Reduction: 1-Methyl-5-(4-aminophenyl)-1H-imidazole.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

    Oxidation: 1-Carboxy-5-(4-nitrophenyl)-1H-imidazole.

Scientific Research Applications

1-Methyl-5-(4-nitrophenyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of 1-methyl-5-(4-nitrophenyl)-1H-imidazole varies depending on its application. In antimicrobial research, it is believed to disrupt bacterial cell membranes by interacting with lipid bilayers, leading to cell lysis. In medicinal chemistry, its derivatives may inhibit specific enzymes or receptors involved in inflammatory or cancer pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

    1-Methyl-5-phenyl-1H-imidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-Methyl-5-(4-aminophenyl)-1H-imidazole: A reduction product of 1-methyl-5-(4-nitrophenyl)-1H-imidazole, with different chemical properties and applications.

    1-Methyl-5-(4-chlorophenyl)-1H-imidazole:

Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-methyl-5-(4-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-12-7-11-6-10(12)8-2-4-9(5-3-8)13(14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNXOIZEQNGUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00494122
Record name 1-Methyl-5-(4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61278-68-0
Record name 1-Methyl-5-(4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-5-(4-nitrophenyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-methyl-5-(4-nitrophenyl)-1H-imidazole
Reactant of Route 3
Reactant of Route 3
1-methyl-5-(4-nitrophenyl)-1H-imidazole
Reactant of Route 4
Reactant of Route 4
1-methyl-5-(4-nitrophenyl)-1H-imidazole
Reactant of Route 5
Reactant of Route 5
1-methyl-5-(4-nitrophenyl)-1H-imidazole
Reactant of Route 6
Reactant of Route 6
1-methyl-5-(4-nitrophenyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.